2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione

Description

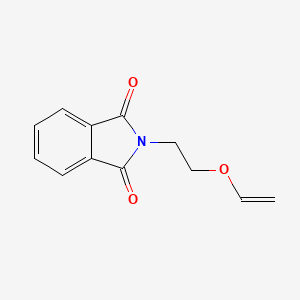

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione is an isoindoline-1,3-dione derivative characterized by a vinyloxyethyl substituent (-CH2CH2-O-CH2CH2) attached to the nitrogen atom of the phthalimide core. The vinyl group introduces reactivity for polymerization or conjugation, while the ether linkage enhances solubility in polar solvents .

Properties

IUPAC Name |

2-(2-ethenoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-8-7-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDNTVPHPRJNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306761 | |

| Record name | 2-[2-(Ethenyloxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67643-67-8 | |

| Record name | 67643-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Ethenyloxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the vinyloxyethyl group . The reaction conditions often include the use of a base such as cesium carbonate (Cs₂CO₃) to catalyze the process, resulting in a domino β-addition and γ-aldol reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve solventless conditions to adhere to green chemistry principles. This approach minimizes the use of hazardous solvents and reduces waste, making the process more environmentally friendly . The reaction is typically carried out under controlled heating to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different functionalized derivatives.

Reduction: Reduction reactions can modify the isoindoline-1,3-dione core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various functionalized isoindoline-1,3-dione derivatives, which can be further utilized in different applications such as pharmaceuticals and materials science .

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

- 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of derivatives that can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Synthesis of Hydroxylamine Derivatives

- The compound is utilized in the synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine, which is an important intermediate for various chemical reactions. This transformation involves the reaction of this compound with reagents like triphenylphosphine and N-hydroxyphthalimide in tetrahydrofuran (THF), showcasing its role as a precursor for hydroxylamine derivatives .

Medicinal Chemistry

Potential Antitumor Agents

- Research indicates that derivatives of this compound may exhibit antitumor properties. Compounds synthesized from this isoindoline derivative have been evaluated for their efficacy against various cancer cell lines, suggesting a promising avenue for the development of new anticancer therapies .

Biological Studies

- The compound is also employed in biological studies to understand enzyme mechanisms and interactions within biological systems. Its reactive functional groups allow it to act as a probe in biochemical assays.

Materials Science

Development of New Materials

- In industrial applications, this compound is being explored for its potential in developing new materials. Its unique chemical structure may contribute to the formulation of advanced polymers and coatings that require specific mechanical properties or chemical resistance .

Dyes and Coatings

- The compound's reactivity makes it suitable for use in producing dyes and coatings. Its incorporation into polymer matrices can enhance the performance characteristics of these materials, making them more durable and effective for various applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The exact molecular pathways involved in these actions are still under investigation, but they likely involve complex interactions with various cellular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Diversity

Isoindoline-1,3-dione derivatives exhibit varied biological and physicochemical properties depending on substituents. Key comparisons include:

*Calculated based on molecular formula C12H11NO3.

Electronic and Steric Effects

- Vinyloxyethyl Group : The vinyl moiety introduces electrophilic character, enabling participation in Diels-Alder or radical polymerization reactions. The ether linkage improves solubility in polar solvents compared to alkyl chains .

- Aryl Substituents (e.g., 2-(4-Bromophenyl)): Electron-withdrawing groups like bromine enhance stability but reduce solubility. These derivatives show antiseizure and anticancer activities .

- PEG Chains (e.g., 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)): Polyethylene glycol extensions increase hydrophilicity and are used in drug delivery systems .

Biological Activity

The compound 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione belongs to the isoindoline-1,3-dione family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an isoindoline core with a vinyloxyethyl substituent. This structural configuration is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that isoindoline derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from isoindoline-1,3-dione have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In a study assessing various derivatives, some exhibited greater inhibition of COX-2 compared to the reference drug meloxicam . The mechanism involves modulation of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor (TNF-α), while enhancing anti-inflammatory markers like interleukin-10 (IL-10) .

2. Anticancer Activity

The compound has demonstrated notable anticancer activity through in vitro studies against various human tumor cell lines. In a National Cancer Institute (NCI) evaluation, it exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM . The mechanism underlying this activity may involve disruption of cell cycle progression and induction of apoptosis in cancer cells.

3. Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are vital in treating neurodegenerative diseases such as Alzheimer's disease. The isoindoline derivatives were found to interact with AChE at multiple sites, showcasing significant inhibitory activity . The most potent derivatives achieved IC50 values as low as 0.04 µM, indicating strong potential for therapeutic application in cognitive disorders.

The biological activity of this compound can be attributed to several mechanisms:

- COX Inhibition : The compound inhibits COX enzymes through structural interactions that stabilize the enzyme-substrate complex.

- Antioxidant Activity : It exhibits scavenging activity against reactive oxygen species (ROS), contributing to its anti-inflammatory effects .

- Cell Cycle Arrest : By interfering with key regulatory proteins involved in cell cycle progression, it induces growth arrest in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Cell cycle arrest | |

| Cholinesterase Inhibition | AChE interaction |

Case Study: Anticancer Efficacy

In a comprehensive study conducted by the NCI, various derivatives including this compound were screened against a panel of cancer cell lines. The results indicated that this compound not only inhibited cell growth but also showed selectivity towards specific cancer types, suggesting potential for targeted therapy .

Q & A

Q. What are the common synthetic routes and starting materials for preparing 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, potassium phthalimide can react with halogenated intermediates like 2-(2-chloroethoxy)ethanol under basic conditions to introduce the vinyloxyethyl group . Another approach involves reacting phthalic anhydride with amine precursors (e.g., tryptamine derivatives) in toluene, followed by purification via silica gel column chromatography . Key intermediates include ethylene glycol vinyl ether (CAS: 764-48-7) and N-hydroxyphthalimide (CAS: 524-38-9) .

Q. How is silica gel column chromatography optimized for purifying this compound?

Post-synthesis, the crude product is dissolved in a minimal volume of dichloromethane and loaded onto a silica gel column. Elution with gradient mixtures of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) effectively separates the target compound from unreacted phthalimide derivatives or tin-based byproducts . Monitoring via TLC (Rf ~0.3–0.5) ensures purity. The purified product is typically isolated as a pale-yellow solid with yields >75% .

Q. What spectroscopic techniques confirm the structure of this compound?

Routine characterization includes ¹H/¹³C NMR (e.g., δ ~4.3–4.6 ppm for vinyloxy protons, δ ~170 ppm for carbonyl carbons) and FT-IR (C=O stretching at ~1770 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 246.0764) . For derivatives, XRD with software like Olex2 resolves crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How do halogen substituents influence the crystallographic packing of isoindoline-1,3-dione derivatives?

X-ray diffraction studies reveal that halogen atoms (e.g., bromine or chlorine in arylpiperazine derivatives) induce halogen bonding and alter dihedral angles between the isoindoline core and substituents. For instance, 4-bromophenyl derivatives exhibit shorter Br···O interactions (~3.2 Å) compared to non-halogenated analogs, affecting solubility and melting points . Olex2 software is critical for modeling these interactions and refining unit cell parameters .

Q. What methodologies assess the inhibitory activity of this compound against enzymes like tyrosinase?

Competitive inhibition kinetics are evaluated using UV-Vis spectroscopy by monitoring L-DOPA oxidation (λ = 475 nm). IC₅₀ values are calculated via dose-response curves, while molecular docking (AutoDock Vina) predicts binding modes. For example, bromobenzyl-substituted analogs show IC₅₀ ~26 μM by occupying the tyrosinase active site via π-π stacking and hydrogen bonds . Lineweaver-Burk plots distinguish competitive vs. non-competitive mechanisms .

Q. How are isoindoline-1,3-dione derivatives integrated into PROTACs for targeted protein degradation?

The compound’s phthalimide moiety serves as an E3 ubiquitin ligase recruiter in PROTACs. For example, conjugating this compound to a BCL6-targeting ligand via PEG linkers enables proteasome-mediated degradation of oncoproteins. Characterization includes HPLC-MS for linker stability and cell-based assays (e.g., Western blotting for target protein levels) .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 65–82% for similar routes) often arise from reaction scale or purification efficiency . For instance, tin byproducts in Stille couplings require rigorous washing with potassium fluoride solutions to improve yield consistency . Reaction monitoring via in-situ IR or HPLC optimizes stoichiometry and reduces side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.